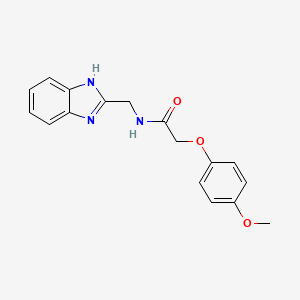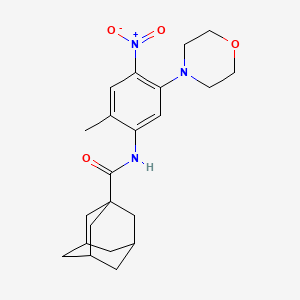
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a nitrophenyl group, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the nitrophenyl and morpholine groups. Common synthetic routes include:
Formation of the Adamantane Core: This can be achieved through the hydrogenation of dicyclopentadiene, followed by functionalization to introduce the carboxamide group.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid and sulfuric acid to introduce the nitro group onto a phenyl ring.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and hydrogenation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, potentially leading to a variety of substituted morpholine derivatives.
Scientific Research Applications
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.
Materials Science: The adamantane core provides rigidity and stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used to study the effects of nitrophenyl and morpholine groups on biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. The adamantane core provides a stable scaffold that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)adamantane-1-carboxamide: Lacks the morpholine ring, which may reduce its biological activity.
N-(2-methyl-5-morpholin-4-ylphenyl)adamantane-1-carboxamide: Lacks the nitro group, which may affect its electron transfer capabilities.
N-(2-methyl-4-nitrophenyl)adamantane-1-carboxamide: The position of the nitro group is different, potentially altering its reactivity.
Uniqueness
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide is unique due to the combination of the morpholine ring, nitrophenyl group, and adamantane core. This unique structure provides a balance of stability, reactivity, and potential biological activity that is not found in similar compounds.
Properties
Molecular Formula |
C22H29N3O4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H29N3O4/c1-14-6-20(25(27)28)19(24-2-4-29-5-3-24)10-18(14)23-21(26)22-11-15-7-16(12-22)9-17(8-15)13-22/h6,10,15-17H,2-5,7-9,11-13H2,1H3,(H,23,26) |
InChI Key |
CJIWFWOQBLTCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)N5CCOCC5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11491614.png)
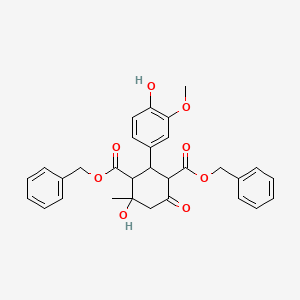
![Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B11491627.png)
![N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B11491634.png)
![N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11491640.png)
![ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11491642.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11491644.png)
![2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11491646.png)
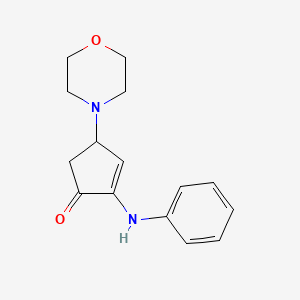
![N,N-diethyl-2-oxo-2-(1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indol-3-yl)acetamide](/img/structure/B11491658.png)
![Ethyl 5-bromo-7-methyl-2-oxo-1,1',2,2',5',6',7',7'A-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B11491661.png)
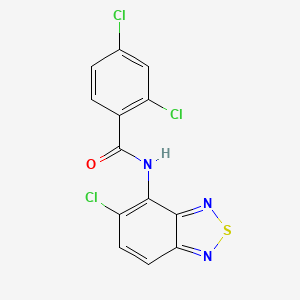
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate](/img/structure/B11491689.png)
